molecular formula C9H17NO2 B1360026 2-Amino-3-cyclohexylpropanoic acid CAS No. 4441-50-3

2-Amino-3-cyclohexylpropanoic acid

Cat. No.: B1360026
CAS No.: 4441-50-3
M. Wt: 171.24 g/mol
InChI Key: ORQXBVXKBGUSBA-UHFFFAOYSA-N
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Description

2-Amino-3-cyclohexylpropanoic acid is an organic compound with the molecular formula C9H17NO2. It is a derivative of propanoic acid, where the amino group is attached to the second carbon atom, and a cyclohexyl group is attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclohexylpropanoic acid can be achieved through various methods. One common approach involves the reaction of cyclohexylacetonitrile with ethyl chloroformate, followed by hydrolysis and decarboxylation to yield the desired product . Another method involves the hydrogenation of 2-cyclohexylacrylonitrile in the presence of a catalyst, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclohexylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include cyclohexyl ketones, cyclohexyl alcohols, and various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in metabolic reactions. The compound’s effects are mediated through its interaction with amino acid receptors and transporters, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-cyclohexylpropanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific chiral molecules and in studying its biological activity .

Properties

IUPAC Name

2-amino-3-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQXBVXKBGUSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-50-3
Record name Cyclohexylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanealanine
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Record name 2-Amino-3-cyclohexylpropanoic acid
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Record name 3-CYCLOHEXYLALANINE, DL-
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Synthesis routes and methods

Procedure details

(RS)-phenylalanine (500.2 mg) was dissolved in H2O (50 ml) and 2N NaOH (1.5 ml). Rh/Al2O3 catalyst (500.5 mg) was added, and the whole was stirred overnight under a hydrogen atmosphere at atmospheric pressure. After the reaction was completed, Rh/Al2O3 was separated by filtration. The filtrate was concentrated to give crude (RS)-2-amino-3-cyclohexylpropanoic acid. Then, the crude (RS)-2-amino-3-cyclohexylpropanoic acid was dissolved in 2N NaOH (15.08 ml). THF (15 ml) and then 4-chlorobenzenesulfonyl chloride (3.196 g) were added, and the whole was stirred at room temperature overnight under argon. The reaction mixture was diluted with water, washed with ethyl acetate, acidified with 2N HCl and extracted 3 times with ethyl acetate. The combined ethyl acetate layers were washed with a saturated saline solution, and dried over Na2SO4. The solvent was evaporated under reduced pressure. The residue was purified by column chromatography (silica gel 80 g, ethyl acetate) and then by preparative TLC to obtain (RS)-2-(4-chlorobenzenesulfonylamino)-3-cyclohexylpropanoic acid (200.9 mg).
Name
(RS)-phenylalanine
Quantity
500.2 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
500.5 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 2-Amino-3-cyclohexylpropanoic acid in the synthesis of the thrombin inhibitor discussed in the research?

A1: this compound serves as a key starting material [, ] in the multi-step synthesis of the potent thrombin inhibitor. The researchers used this specific compound along with nicotinonitrile and (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid to build the complex structure of the final inhibitor molecule. This suggests that the cyclohexyl group in this compound likely contributes to the desired activity of the final thrombin inhibitor, potentially through hydrophobic interactions within the enzyme's active site.

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